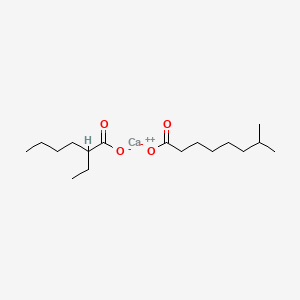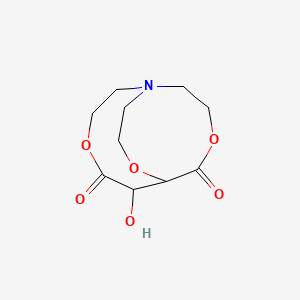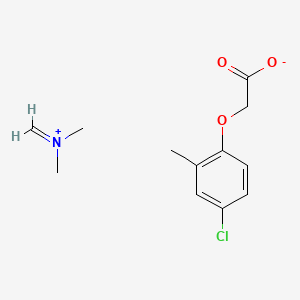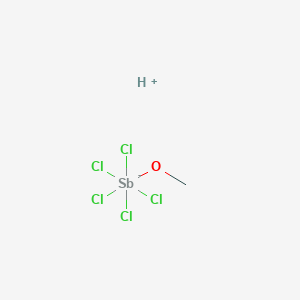
(2-Ethylhexanoato-O)(isononanoato-O)calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexanoato-O)(isononanoato-O)calcium is a chemical compound with the molecular formula C17H32CaO4 and a molecular weight of 340.51158 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexanoato-O)(isononanoato-O)calcium typically involves the reaction of calcium oxide or calcium hydroxide with 2-ethylhexanoic acid and isononanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CaO+2-Ethylhexanoic Acid+Isononanoic Acid→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexanoato-O)(isononanoato-O)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of calcium oxide and other by-products.
Substitution: It can participate in substitution reactions where the organic ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield calcium oxide, while substitution reactions may produce various substituted calcium compounds.
Scientific Research Applications
(2-Ethylhexanoato-O)(isononanoato-O)calcium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium supplement.
Medicine: Explored for its potential therapeutic effects and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)calcium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, in biological systems, it may interact with calcium-binding proteins, influencing cellular processes like signal transduction and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Calcium 2-ethylhexanoate: Similar in structure but lacks the isononanoate ligand.
Calcium isononanoate: Similar in structure but lacks the 2-ethylhexanoate ligand.
Uniqueness
(2-Ethylhexanoato-O)(isononanoato-O)calcium is unique due to the presence of both 2-ethylhexanoate and isononanoate ligands, which confer distinct chemical and physical properties. This dual-ligand structure enhances its stability and reactivity compared to compounds with a single ligand .
Properties
CAS No. |
94247-33-3 |
|---|---|
Molecular Formula |
C17H32CaO4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
calcium;2-ethylhexanoate;7-methyloctanoate |
InChI |
InChI=1S/C9H18O2.C8H16O2.Ca/c1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
PXPRSNOGFXQYIW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)













